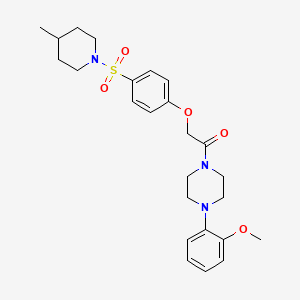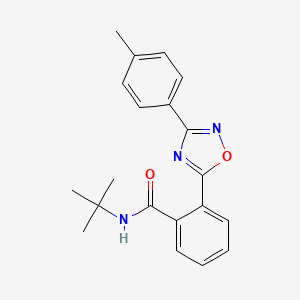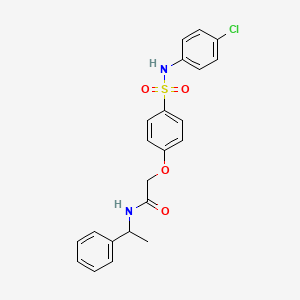![molecular formula C18H18N4O6 B7719411 N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7719411.png)
N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by a group of researchers led by David Johnson at Merck Research Laboratories. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide acts as a selective antagonist of mGluR5 by binding to the allosteric site of the receptor. This blocks the activation of the receptor by glutamate, which is the primary neurotransmitter that binds to mGluR5. By inhibiting the activation of mGluR5, this compound reduces the activity of downstream signaling pathways that are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to reduce the hyperactivity and seizures associated with Fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorder. This compound has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and alcohol, and to attenuate anxiety and depressive-like behaviors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide has several advantages for lab experiments. It is a selective antagonist of mGluR5, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. This compound is also relatively stable and has low toxicity, which makes it suitable for in vivo studies. However, this compound has some limitations, including its low solubility and poor bioavailability, which can affect its efficacy in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide. One area of interest is the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Clinical trials are underway to investigate the efficacy of this compound in conditions such as Fragile X syndrome and addiction. Another area of research is the development of more potent and selective mGluR5 antagonists that can overcome the limitations of this compound. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on mGluR5 signaling and its downstream physiological and pathological processes.
Synthesemethoden
N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide can be synthesized using a multi-step process starting from 2-methoxy-5-methylphenylacetic acid and 4-aminomethylpyridine. The intermediate products are then coupled with ethanediamide to form the final product. The synthesis process involves several purification steps, including column chromatography and recrystallization, to obtain a pure form of this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide has been used extensively in scientific research to study the role of mGluR5 in various neurological and psychiatric disorders. It has been found to have potential therapeutic applications in conditions such as Fragile X syndrome, addiction, anxiety, depression, and schizophrenia. This compound has also been used in preclinical studies to investigate the role of mGluR5 in learning and memory, synaptic plasticity, and neuroinflammation.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-N'-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6/c1-11-4-6-15(27-2)13(8-11)20-17(23)18(24)21-19-10-12-5-7-16(28-3)14(9-12)22(25)26/h4-10H,1-3H3,(H,20,23)(H,21,24)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJRRACSPFLUFR-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


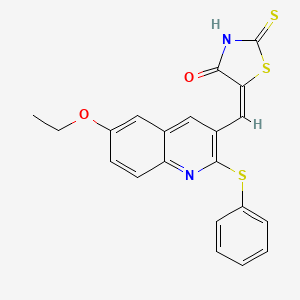
![N-(3-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719341.png)

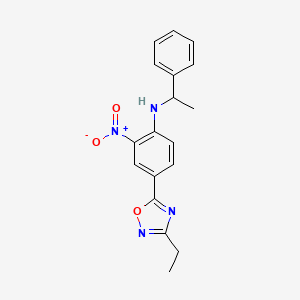
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7719363.png)
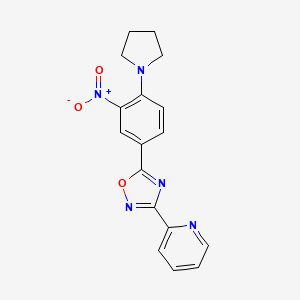

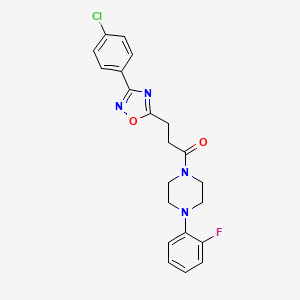
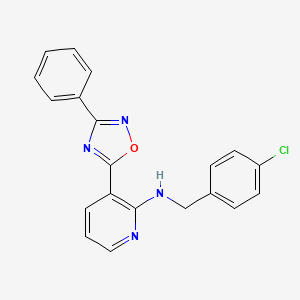
![2-[N-(2-phenylethyl)benzenesulfonamido]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7719392.png)
